Technical Monograph: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde
Technical Monograph: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde
This technical monograph details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde).[1]
[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde scaffold represents a privileged substructure in medicinal chemistry, distinct from its isomer (the 6-carbaldehyde) by the placement of the formyl group on the heterocyclic dioxane ring rather than the aromatic benzene ring.[1] This creates a chiral center at the C2 position, making the molecule a critical chiral building block for adrenergic receptor antagonists.
Datasheet Summary
| Parameter | Technical Specification |
| IUPAC Name | 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde |
| Common Synonyms | 1,4-Benzodioxan-2-carboxaldehyde; 2-Formyl-1,4-benzodioxane |
| CAS Number | 64179-67-5 (Racemic) |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Physical State | Pale yellow to viscous oil (at RT) |
| Boiling Point | ~130–135 °C (at 12 mmHg) / Predicted: ~270 °C (atm) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; Sparingly soluble in water |
| Chirality | C2 is a stereocenter.[2][3][4] Available as (R), (S), or racemate. |
| Stability | Oxidation-sensitive (auto-oxidation to carboxylic acid). Store under Ar/N₂ at -20°C. |
Synthetic Routes & Process Chemistry
The synthesis of the 2-carbaldehyde is rarely performed via direct formylation of the benzodioxane ring (which favors the aromatic 6-position). Instead, it is constructed via the functionalization of catechol.[5]
Pathway Visualization (DOT)
The following diagram outlines the standard laboratory synthesis starting from catechol.
Figure 1: Step-wise synthesis from Catechol to the target Aldehyde, highlighting the critical oxidation step.
Detailed Protocol: Alcohol Oxidation Route
Rationale: The alcohol intermediate is stable and commercially available. Oxidation provides the aldehyde freshly for use, avoiding stability issues.
Step 1: Synthesis of 2-(Hydroxymethyl)-1,4-benzodioxane
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Reagents: Catechol (1.0 eq), Epichlorohydrin (1.2 eq), K₂CO₃ (2.0 eq), Acetone (0.5 M).
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Procedure: Reflux the mixture for 12–16 hours. The base promotes the double nucleophilic attack of catechol on the epoxide and the chloride of epichlorohydrin.
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Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted catechol). Dry over MgSO₄.
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Yield: Expect 70–80% of the alcohol (viscous oil).
Step 2: Swern Oxidation to Aldehyde (Self-Validating Protocol) Critical Control Point: Temperature control is vital to prevent over-oxidation or elimination.[1]
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Activation: In a flame-dried flask under Nitrogen, dissolve oxalyl chloride (1.1 eq) in dry DCM. Cool to -78°C. Add dry DMSO (2.2 eq) dropwise. Observation: Gas evolution (CO/CO₂) indicates activation. Stir 15 min.
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Addition: Add 2-(hydroxymethyl)-1,4-benzodioxane (1.0 eq) in DCM dropwise. Maintain temp < -60°C. Stir 30 min.
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Termination: Add Et₃N (5.0 eq). The solution will turn cloudy/white. Allow to warm to RT over 1 hour.
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Validation (TLC): Check TLC (Hexane/EtOAc 2:1).
-
Starting Material (Alcohol): Rf ~0.3[1]
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Product (Aldehyde): Rf ~0.6 (UV active, stains yellow with DNP).
-
-
Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexane). Do not distill unless vacuum is high (<1 mmHg) to avoid decomposition.
Reactivity & Synthetic Utility[1]
The aldehyde at the C2 position is a versatile "warhead" for diversifying the benzodioxane scaffold. The most high-value reaction in drug discovery contexts is Reductive Amination .[1]
Protocol: Reductive Amination (Synthesis of Idazoxan/Doxazosin Analogs)
This protocol uses Sodium Triacetoxyborohydride (STAB), the gold standard for avoiding racemization and suppressing dialkylation.
Reagents:
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Aldehyde: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (1.0 mmol)[1]
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Amine: Primary or Secondary amine (e.g., piperazine derivative) (1.0 - 1.2 mmol)[1]
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Reductant: NaBH(OAc)₃ (1.5 mmol)
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Solvent: 1,2-Dichloroethane (DCE) or THF[1]
Workflow:
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Imine Formation: Mix Aldehyde and Amine in DCE. If the amine is a salt (e.g., HCl salt), add 1.0 eq of DIPEA. Stir for 30–60 mins.
-
Why? Pre-forming the imine/iminium ion ensures the reductant acts on the intermediate, not the aldehyde itself.
-
-
Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 4–12 hours.[1]
-
Quench: Add saturated NaHCO₃ solution. Extract with DCM.[1][5]
-
Data Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (singlet at ~9.7 ppm) and the appearance of the methylene protons adjacent to the nitrogen (~2.6–3.0 ppm).
-
Reaction Logic Diagram (DOT)
Figure 2: Mechanism of Reductive Amination using STAB. The Iminium reduction is the rate-determining step.[1]
Medicinal Chemistry Applications
The 2-substituted 1,4-benzodioxane motif is a pharmacophore historically associated with Alpha-Adrenergic Receptors (α-AR) .[1]
Key Therapeutic Areas[1][2]
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α1-Antagonists (Hypertension/BPH):
-
Drugs like Doxazosin and Terazosin utilize the 1,4-benzodioxane ring (though linked via a carbonyl). The aldehyde allows researchers to synthesize reduced analogs (amines) to test binding affinity changes when the carbonyl is removed.
-
Mechanism:[1][6][7] The benzodioxane oxygen atoms participate in hydrogen bonding or electrostatic interactions within the receptor pocket.
-
-
α2-Antagonists (Antidepressants):
-
Idazoxan is the prototype. While Idazoxan itself is an imidazoline, analogs created by reacting the 2-carbaldehyde with diamines have been extensively explored for selectivity between α2-AR and Imidazoline I₂ receptors.[1]
-
-
Antitumor Agents:
-
Recent studies utilize the aldehyde to condense with hydrazides, forming hydrazone-based derivatives that show promise as tubulin polymerization inhibitors.[1]
-
References
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Chapleo, C. B., et al. (1983). "Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine."[1] Journal of Medicinal Chemistry, 26(6), 823-831.
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Bolchi, C., et al. (2020).[8] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 200, 112419.[9][8] [9]
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
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PubChem Compound Summary. (n.d.). "2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde."[3] National Center for Biotechnology Information.
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- 1. echemi.com [echemi.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 2,3-Dihydro-benzo[1,4]dioxine-2-carbaldehyde | CAS 64179-67-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. CA2215604C - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
